molecular formula C10H16N2S B3199822 3-(Dimethyl-1,3-thiazol-2-yl)piperidine CAS No. 1017153-30-8

3-(Dimethyl-1,3-thiazol-2-yl)piperidine

Cat. No. B3199822
CAS RN: 1017153-30-8
M. Wt: 196.31 g/mol
InChI Key: PWMLYPKAABAYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Dimethyl-1,3-thiazol-2-yl)piperidine” is a chemical compound with the molecular formula C10H16N2S . It is a derivative of thiazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazole derivatives have been known for their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a dimethyl-thiazolyl group . Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Mechanism of Action

3-(Dimethyl-1,3-thiazol-2-yl)piperidine exerts its effects through a variety of mechanisms. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C. This compound has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of beta-amyloid plaques. In addition, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of beta-amyloid plaques, and protect against oxidative stress. In addition, this compound has been shown to improve cognitive function in models of Alzheimer's disease and protect against dopaminergic neuron loss in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-(Dimethyl-1,3-thiazol-2-yl)piperidine has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and purify. It has also been extensively studied and has shown promising results in a variety of disease models. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to test its effects.

Future Directions

There are several future directions for research on 3-(Dimethyl-1,3-thiazol-2-yl)piperidine. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the identification of the precise mechanism of action of this compound, which could lead to the development of more targeted therapies. In addition, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, studies are needed to determine whether this compound has potential in treating other diseases, such as neurodegenerative diseases and infectious diseases.

Scientific Research Applications

3-(Dimethyl-1,3-thiazol-2-yl)piperidine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its potential in treating Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, a hallmark of the disease. In addition, this compound has been shown to have neuroprotective effects in models of Parkinson's disease.

properties

IUPAC Name

4,5-dimethyl-2-piperidin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-7-8(2)13-10(12-7)9-4-3-5-11-6-9/h9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMLYPKAABAYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Dimethyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 2
3-(Dimethyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 3
3-(Dimethyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 4
3-(Dimethyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 5
3-(Dimethyl-1,3-thiazol-2-yl)piperidine
Reactant of Route 6
3-(Dimethyl-1,3-thiazol-2-yl)piperidine

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